molecular formula C8H12ClN3O2S B1382949 (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride CAS No. 1807885-03-5

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride

Cat. No.: B1382949
CAS No.: 1807885-03-5
M. Wt: 249.72 g/mol
InChI Key: PNHBRMKLVIXIBV-PGMHMLKASA-N
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Description

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O2S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
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Biological Activity

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride (CAS Number: 1807885-03-5) is a small organic compound notable for its thiazole ring and amide functional group. The thiazole moiety is commonly associated with various bioactive compounds, suggesting potential biological activities. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring with an acetyl group attached, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is C₈H₁₁N₃O₂S·HCl, with a molecular weight of 213.26 g/mol. The InChI key for this compound is PNHBRMKLVIXIBV-PGMHMLKASA-N, which can be used for database searches.

Biological Activity Overview

Preliminary studies indicate that compounds containing thiazole rings exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives often show significant antimicrobial properties.
  • Anticancer Potential : The structural characteristics may contribute to the inhibition of cancer cell proliferation.
  • Neuroprotective Effects : Some thiazole-containing compounds are noted for neuroprotective properties.

The specific mechanisms of action for this compound require further exploration. However, it is hypothesized that the compound may interact with various biological targets through:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression.
  • Cell Cycle Regulation : Thiazole derivatives may induce cell cycle arrest, particularly in the G2/M phase, contributing to their antiproliferative effects.
  • Apoptosis Induction : Evidence suggests that these compounds can promote apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiazole compounds:

  • Anticancer Activity : A study on a structurally similar compound demonstrated potent antiproliferative activity against HepG2 liver cancer cells with an IC₅₀ value of 1.30 μM. This study highlighted the importance of structural features in enhancing anticancer efficacy .
  • Neuroprotective Effects : Research has indicated that certain thiazole derivatives exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Properties : Compounds with thiazole rings have been documented to possess antimicrobial activities against various bacterial strains, indicating their potential use as antibiotics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is provided below:

Compound NameStructure FeaturesUnique Properties
4-Acetylthiazole Thiazole ring with an acetyl groupExhibits antimicrobial properties
2-Aminothiazole Amino group on thiazoleKnown for antifungal activity
Thiamine (Vitamin B1) Thiazole ring as part of a larger structureEssential nutrient with metabolic roles

This table illustrates how structural variations influence biological activity, emphasizing the potential significance of (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide as a lead compound in drug discovery.

Properties

IUPAC Name

(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S.ClH/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12;/h3-4H,9H2,1-2H3,(H,10,11,13);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHBRMKLVIXIBV-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1=NC(=CS1)C(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.